molecular formula C7H12ClNO2 B6207651 6-ethynyl-1,4-dioxepan-6-amine hydrochloride CAS No. 2703781-67-1

6-ethynyl-1,4-dioxepan-6-amine hydrochloride

Cat. No.: B6207651
CAS No.: 2703781-67-1
M. Wt: 177.6
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Description

6-ethynyl-1,4-dioxepan-6-amine hydrochloride is a chemical compound that belongs to the family of heterocyclic compounds containing a 1,4-dioxepane skeleton. It has the molecular formula C7H12ClNO2 and a molecular weight of 177.6. This compound is known for its unique structure, which includes an ethynyl group and an amine hydrochloride group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for 6-ethynyl-1,4-dioxepan-6-amine hydrochloride are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-1,4-dioxepan-6-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-ethynyl-1,4-dioxepan-6-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-ethynyl-1,4-dioxepan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in the structure and function of target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-ethynyl-1,4-dioxepan-6-amine hydrochloride include other heterocyclic compounds with a 1,4-dioxepane skeleton, such as:

  • 6-ethynyl-1,4-dioxepan-6-amine
  • 6-ethynyl-1,4-dioxepan-6-amine sulfate
  • 6-ethynyl-1,4-dioxepan-6-amine phosphate

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which gives it unique chemical and biological properties. The presence of the ethynyl group and the amine hydrochloride group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

2703781-67-1

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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